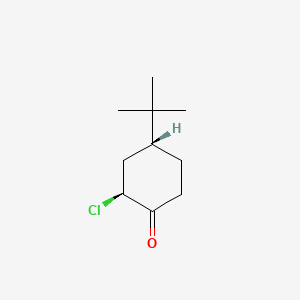

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

Description

Properties

CAS No. |

15175-18-5 |

|---|---|

Molecular Formula |

C10H17ClO |

Molecular Weight |

188.69 g/mol |

IUPAC Name |

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one |

InChI |

InChI=1S/C10H17ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

FJAHXLMRHNSHHX-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)Cl |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Asymmetric Synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

This guide outlines the high-precision synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one , a critical chiral scaffold used in conformational analysis and as an intermediate in the synthesis of complex pharmaceutical agents.

The synthesis focuses on the organocatalytic desymmetrization of 4-tert-butylcyclohexanone. This approach allows for the direct installation of the chlorine atom with high enantiocontrol, avoiding the need for wasteful resolution steps associated with traditional racemic methods.

Part 1: Strategic Analysis & Conformational Logic

The Target Scaffold

The target molecule contains two key structural features:

-

The tert-Butyl Lock (C4): The bulky tert-butyl group at position 4 acts as a conformational anchor, locking the cyclohexane ring into a rigid chair conformation where the tert-butyl group occupies the equatorial position (A-value > 4.9 kcal/mol). This prevents ring flipping and simplifies stereochemical predictions.

-

The Alpha-Chloro Stereocenter (C2): The introduction of chlorine at C2 creates a new stereocenter.

-

Thermodynamic Preference: In 2-chlorocyclohexanones, the axial conformer is often favored over the equatorial one, contrary to standard steric arguments. This is due to the dipole-dipole repulsion between the carbonyl oxygen and the equatorial chlorine (which are nearly parallel). The axial orientation opposes the dipoles, stabilizing the molecule.

-

Target Configuration (2S,4R): Based on the equatorial tert-butyl anchor (defining the 4R configuration in this enantiomer's context), the (2S) configuration at the alpha position corresponds to the axial chlorine.

-

Synthetic Strategy: Enamine Catalysis

Direct electrophilic chlorination of 4-tert-butylcyclohexanone using standard reagents (

-

Mechanism: Desymmetrization via enamine formation.

-

Catalyst: A chiral primary amine (e.g., a Cinchona alkaloid derivative) or a secondary amine (e.g., Jørgensen-Hayashi catalyst), depending on the specific optimization. For cyclic ketones, primary amine catalysis (via ketimine/enamine equilibrium) is often superior for steric reasons.

-

Reagent: N-Chlorosuccinimide (NCS) serves as the electrophilic chlorine source.

Part 2: Reaction Pathway & Mechanism

The following diagram illustrates the catalytic cycle for the desymmetrization of 4-tert-butylcyclohexanone.

Figure 1: Organocatalytic cycle for the asymmetric alpha-chlorination of 4-tert-butylcyclohexanone.

Part 3: Detailed Experimental Protocol

This protocol utilizes a Cinchona alkaloid-derived primary amine catalyst, which is highly effective for the asymmetric alpha-functionalization of cyclic ketones.

Materials & Reagents

| Reagent | Role | Equiv. / Conc. | Notes |

| 4-tert-Butylcyclohexanone | Substrate | 1.0 equiv | Commercial grade, >98% purity. |

| N-Chlorosuccinimide (NCS) | Electrophile | 1.1 - 1.2 equiv | Recrystallize from benzene/hexane if yellow (impure). |

| Catalyst | Chiral Inducer | 10 - 20 mol% | 9-amino-9-deoxy-epi-cinchonidine (for S selectivity). |

| TFA | Co-catalyst | 20 - 40 mol% | Acid additive accelerates enamine formation. |

| Toluene | Solvent | 0.1 M | Anhydrous.[1] |

Step-by-Step Methodology

Step 1: Catalyst Activation [2]

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Catalyst (0.2 mmol) in anhydrous Toluene (10 mL).

-

Add Trifluoroacetic acid (TFA) (0.4 mmol) to the solution. Stir at room temperature for 15 minutes to form the amine salt, which facilitates ketimine formation.

Step 2: Substrate Addition 3. Add 4-tert-butylcyclohexanone (1.0 mmol, 154 mg) to the reaction mixture. 4. Stir the mixture at room temperature for 30–60 minutes to ensure equilibrium formation of the enamine intermediate.

Step 3: Asymmetric Chlorination 5. Cool the reaction mixture to -20°C using a cryostat or an acetone/dry ice bath. Lower temperatures enhance enantioselectivity. 6. Add N-Chlorosuccinimide (NCS) (1.2 mmol, 160 mg) in a single portion. 7. Maintain stirring at -20°C. Monitor the reaction via TLC (hexane/EtOAc 9:1) or GC-MS. The reaction typically reaches completion within 12–24 hours.

Step 4: Work-up and Purification

8. Quench the reaction by adding cold water (10 mL).

9. Extract the aqueous layer with diethyl ether (

- Note: The axial chloride (2S,4R) is often less polar than the equatorial isomer, but the reaction should be highly diastereoselective.

Characterization Criteria

The product must be validated against the following structural markers:

-

1H NMR (500 MHz, CDCl3):

-

H2 Signal: Look for the proton at C2 (alpha-carbonyl).

-

Coupling Constant (

): The H2 proton is equatorial (since Cl is axial). It will exhibit a small coupling constant with the adjacent axial H3 ( -

Contrast: If Cl were equatorial (H2 axial), H2 would show a large trans-diaxial coupling (

Hz). -

Shift: Typically

4.5 - 4.8 ppm.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/i-PrOH (99:1).

-

Verify enantiomeric excess (ee) > 90% compared to racemic standard.

-

Part 4: Critical Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete enamine formation. | Increase TFA loading or reaction time before NCS addition. Ensure anhydrous conditions. |

| Low Enantioselectivity | High temperature or background reaction. | Strictly maintain -20°C or lower. Ensure NCS is added slowly or in one portion depending on mixing efficiency. |

| Epimerization | Thermodynamic equilibration. | Avoid acidic/basic work-up conditions. Keep rotary evaporator bath cool. Store product at -20°C. |

| Racemization | Chloride exchange. | Do not use nucleophilic solvents (e.g., alcohols) during work-up. |

References

-

Direct Organoc

-Chlorination of Aldehydes. Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[3] Journal of the American Chemical Society, 126(15), 4790–4791. -

Asymmetric

-Chlorination of -

C

-Chlorination of Ketones with NaCl. Li, Z., et al. (2024).[3] Journal of the American Chemical Society, 146(4), 2779–2788. - Conformational Analysis of 2-Chlorocyclohexanones.

Sources

- 1. Asymmetric α‐Chlorination of β‐Keto Esters Using Hypervalent Iodine‐Based Cl‐Transfer Reagents in Combination with Cinchona Alkaloid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An Inquiry into the Biological Activity of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one: A Literature Review

For the Attention of Researchers, Scientists, and Drug Development Professionals

A comprehensive review of the scientific literature and chemical databases reveals a notable absence of information regarding the biological mechanism of action for the specific stereoisomer (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one. While the broader class of substituted cyclohexanones is of significant interest in synthetic organic chemistry, the biological activity of this particular compound does not appear to have been a subject of published research.

Our investigation across multiple scientific search engines and databases yielded results primarily focused on the synthesis, stereochemistry, and conformational analysis of related compounds, such as 2-chloro-4-tert-butylcyclohexanone. These studies are valuable from a chemical perspective, exploring the influence of the bulky tert-butyl group on the stereochemical outcome of reactions like chlorination and reduction. However, they do not extend to the compound's interaction with biological systems, which is the cornerstone of a "mechanism of action" study.

Consequently, we are unable to provide an in-depth technical guide on the mechanism of action, as there is no established body of research to draw upon. Key elements of such a guide, including target identification, signaling pathway analysis, and pharmacological effects, remain uncharacterized for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.

For professionals in drug development, this indicates that (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is likely an uninvestigated chemical entity in a biological context. Its potential as a therapeutic agent, a tool compound for chemical biology, or a toxicant is presently unknown. Any future investigation into the biological effects of this molecule would represent a novel area of research.

We recommend that any party interested in the potential bioactivity of this compound would need to undertake foundational in vitro screening assays to identify any potential biological targets. Until such primary research is conducted and published, a guide on its mechanism of action cannot be responsibly constructed.

Unveiling the Bioactive Potential of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one: A Technical Guide for Researchers

Foreword: Charting a Course for Discovery

In the landscape of modern drug discovery and chemical biology, the exploration of novel chemical entities with unique stereochemistry is a critical endeavor. This guide focuses on (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, a chiral cyclohexanone derivative that stands as a promising, yet largely unexplored, scaffold. While its primary role to date has been as a chiral building block in complex organic synthesis, its structural features—a sterically demanding tert-butyl group, a reactive ketone, and an electron-withdrawing chlorine atom—suggest a latent potential for significant biological activity.[1]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts, instead providing a strategic framework for investigating the biological profile of this intriguing molecule. We will delve into its known physicochemical properties and synthesis, and based on the established activities of structurally related compounds, propose avenues for biological investigation. Crucially, this guide provides detailed, field-proven experimental protocols to empower researchers to systematically uncover the potential of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.

Compound Profile: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to any biological investigation. These properties influence its solubility, stability, and interactions with biological systems.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇ClO | [1] |

| Molecular Weight | 188.69 g/mol | [1] |

| CAS Number | 15175-18-5 | [1] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 48.0 to 51.0 °C | |

| Stereochemistry | (2S, 4R) | [1] |

Synthesis Overview

The synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is typically achieved through the stereoselective chlorination of 4-tert-butylcyclohexanone. The presence of the bulky tert-butyl group locks the cyclohexane ring in a chair conformation, which aids in directing the stereochemical outcome of the reaction.

A common synthetic approach involves the reaction of 4-tert-butylcyclohexanone with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an appropriate solvent. The reaction conditions can be optimized to favor the formation of the desired (2S,4R) diastereomer.

Caption: General synthetic scheme for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.

Postulated Biological Activities and Mechanistic Hypotheses

While direct biological data for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is not extensively reported in the public domain, its chemical structure provides valuable clues to its potential bioactivities. The presence of a halogen atom and a cyclohexanone core, features found in various bioactive molecules, suggests several promising avenues for investigation.

Antimicrobial Potential

Halogenated organic compounds are known to exhibit a broad spectrum of antimicrobial activities.[2][3] The chlorine atom in the target molecule can enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes. Furthermore, the cyclohexanone moiety is a scaffold present in some natural and synthetic antimicrobial agents. Derivatives of 4-tert-butylcyclohexanone have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

Mechanistic Hypothesis: The antimicrobial action could arise from the disruption of cell membrane integrity, inhibition of essential enzymes involved in microbial metabolism, or interference with nucleic acid synthesis. The electrophilic nature of the α-chloroketone moiety could lead to covalent modification of key microbial proteins or enzymes.

Cytotoxic and Anticancer Potential

Many cyclic ketones and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The rigid conformation imposed by the tert-butyl group and the presence of the reactive α-chloroketone functionality could contribute to selective interactions with cancer-related molecular targets. Substituted cyclohexanone derivatives have been shown to possess anticancer properties.

Mechanistic Hypothesis: Potential mechanisms of cytotoxicity include the induction of apoptosis through the activation of caspase pathways, cell cycle arrest, or the inhibition of protein kinases crucial for cancer cell proliferation and survival. The electrophilic character of the molecule could also lead to the alkylation of DNA or critical cellular nucleophiles, leading to cell death.

Enzyme Inhibition

The cyclohexanone scaffold is a common feature in many enzyme inhibitors. The specific stereochemistry and the presence of the chloro and tert-butyl substituents could confer selectivity and potency for various enzymatic targets.

Mechanistic Hypothesis: The compound could act as a competitive or non-competitive inhibitor of enzymes such as proteases, kinases, or metabolic enzymes. The ketone group could form hydrogen bonds within the active site, while the hydrophobic tert-butyl group could engage in van der Waals interactions. The chlorine atom could also participate in halogen bonding or other specific interactions.

Receptor Binding Modulation

The defined three-dimensional structure of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one makes it a candidate for interaction with specific receptor binding pockets.

Mechanistic Hypothesis: The molecule could act as an agonist or antagonist at various receptors, such as G-protein coupled receptors (GPCRs) or ion channels. The stereochemistry would be critical for determining the specificity and nature of the interaction.

Experimental Protocols for Biological Evaluation

To systematically investigate the postulated biological activities, a tiered approach employing a series of robust and validated in vitro assays is recommended. The following protocols provide a detailed, step-by-step guide for the initial biological characterization of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.

Caption: A tiered experimental workflow for the biological evaluation of the target compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][5][6][7]

Materials:

-

Test compound: (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well containing 100 µL of the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[4]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in absorbance compared to the positive control.

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][10]

Materials:

-

Test compound

-

Mammalian cell line (e.g., HeLa, A549, or a relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Enzyme Inhibition Assay: Spectrophotometric Method

This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific enzyme using a spectrophotometer to measure the rate of a reaction that produces a colored product.[11][12][13]

Materials:

-

Test compound

-

Target enzyme and its substrate

-

Buffer solution appropriate for the enzyme

-

Spectrophotometer (UV-Vis)

-

Cuvettes or 96-well UV-transparent plates

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate buffer.

-

-

Assay Setup:

-

In a cuvette or well, combine the buffer, a specific concentration of the enzyme, and varying concentrations of the test compound.

-

Include a control reaction without the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period at the optimal temperature for the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate to the mixture.

-

-

Measurement of Enzyme Activity:

-

Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at the wavelength corresponding to the product formation over time.

-

For a 96-well plate format, use a plate reader capable of kinetic measurements.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control reaction.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

Receptor Binding Assay: Radioligand Competition Assay

This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[14][15][16][17][18]

Materials:

-

Test compound

-

Radiolabeled ligand specific for the target receptor

-

Cell membranes or tissue homogenates expressing the target receptor

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).

-

-

Binding Reaction:

-

In a reaction tube or 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC₅₀ value from the competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Concluding Remarks and Future Directions

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one represents a molecule of significant interest at the intersection of synthetic chemistry and biological screening. Its well-defined stereochemistry and functional group array provide a compelling starting point for the discovery of novel bioactive agents. This guide has outlined a rational, hypothesis-driven approach to exploring its potential antimicrobial, cytotoxic, enzyme inhibitory, and receptor modulating activities.

The provided experimental protocols are intended to serve as a robust foundation for the initial characterization of this compound. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, including the identification of specific molecular targets and pathways. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency and selectivity.

The journey from a chiral building block to a potential therapeutic lead is a challenging but rewarding one. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exciting task of unlocking the full biological potential of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.

References

-

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one. Benchchem.

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

-

Protocol for Cell Viability Assays. BroadPharm.

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

-

MTT Cell Proliferation Assay. ATCC.

-

Radioligand Binding Assay. Gifford Bioscience.

-

MTT assay protocol. Abcam.

-

Radioligand binding methods: practical guide and tips. PubMed.

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

-

Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.

-

Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones. Scientific & Academic Publishing.

-

Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. PubMed.

-

Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research.

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.

-

Comparative Analysis of Substituted Cyclohexanone Bioactivity: A Guide for Researchers. Benchchem.

-

New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. MDPI.

-

Protocol for enzyme assays. Royal Society of Chemistry.

-

Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Malaysian Journal of Chemistry.

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIRSA.

-

Antimicrobial activity of some halogenohydroxy aldehydes. ResearchGate.

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

-

Nephrotoxic Interactions between Ketonic Solvents and Halogenated Aliphatic Chemicals. Toxicological Sciences.

-

RIFM fragrance ingredient safety assessment, p - tert -butylcyclohexanone, CAS Registry Number 98-53-3. ScienceDirect.

-

In vivo studies on halogen compound interactions. IV. Interaction among different halogen derivatives with and without synergistic action on liver toxicity. PubMed.

-

Synthetic Receptors with Micromolar Affinity for Chloride in Water. ResearchGate.

-

Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC.

-

Method of Enzyme Assay. SlideShare.

-

Spectrophotometric Enzyme Assays. Creative Enzymes.

-

11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts.

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed.

-

Synthetic Access to Aromatic α-Haloketones. MDPI.

-

Chloride Binding Properties of a Macrocyclic Receptor Equipped with an Acetylide Gold(I) Complex: Synthesis, Characterization, Reactivity, and Cytotoxicity Studies. MDPI.

-

Antitubercular and Cytotoxic Chlorinated seco -Cyclohexenes from Uvaria alba. ResearchGate.

-

Evaluation of anti-fungal properties of new functionally substituted cyclohexanone compounds. ResearchGate.

-

Binding of chlorinated benzidines to the rat hepatic aromatic hydrocarbon receptor. PubMed.

-

Anticancer activities of cyclohexenone derivatives. ResearchGate.

-

Ene Reductase Enabled Intramolecular β-C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of. OSTI.gov.

-

Synthesis and binding affinities of cyclic and related linear analogues of CCK8 selective for central receptors. PubMed.

-

Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate.

-

Evaluation of substituted methyl cyclohexanone hybrids for anti-tubercular, anti-bacterial and anti-fungal activity: Facile syntheses under catalysis by ionic liquids. PubMed.

-

Preliminary antifungal activity assay of selected chlorine-containing derivatives of xanthone and phenoxyethyl amines. PubMed.

-

Antimicrobial Study of Some Aromatic Halogenohydroxy Aldehydes and Ketones. ResearchGate.

-

Epibatidine. Wikipedia.

-

tert -butylcyclohexanol, CAS Registry Number 98-52-2. RIFM.

-

p-tert-Butylcyclohexanone. The Fragrance Conservatory.

Sources

- 1. clyte.tech [clyte.tech]

- 2. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdb.apec.org [pdb.apec.org]

- 7. protocols.io [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. atcc.org [atcc.org]

- 11. rsc.org [rsc.org]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biophysics-reports.org [biophysics-reports.org]

- 18. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]

A Technical Guide to the Synthesis and Stereochemical Analysis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

Abstract

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a chiral cyclohexanone derivative of significant interest in advanced organic synthesis and pharmaceutical research. Its value lies in its function as a versatile synthetic intermediate, often referred to as a "chiral building block," for creating more complex molecules.[1] This technical guide provides an in-depth exploration of the stereoselective synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one. It delves into the underlying principles of conformational control and stereoselectivity that are crucial for its successful preparation. The guide will cover the strategic importance of the tert-butyl group, a detailed, field-proven protocol for synthesis, and the analytical methods required to validate the stereochemical outcome.

Introduction: Strategic Importance

The precise three-dimensional arrangement of atoms in a molecule is paramount in drug development and materials science. Chiral α-haloketones, such as the title compound, are particularly valuable synthons because the halogen and carbonyl groups provide orthogonal reactive sites for subsequent chemical modifications.[2]

The significance of the (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one scaffold is twofold:

-

Defined Stereochemistry : The specific (2S,4R) configuration at the C2 and C4 positions offers a rigid starting point for the synthesis of stereochemically complex targets. This is critical in medicinal chemistry, where different stereoisomers of a drug can have vastly different biological activities.[1]

-

Conformational Locking : The large tert-butyl group at the C4 position effectively "locks" the cyclohexane ring into a chair conformation where this group occupies the sterically preferred equatorial position. This conformational rigidity minimizes the equilibrium between different chair forms, which simplifies the prediction and control of stereochemical outcomes in subsequent reactions.

The Synthetic Challenge: Controlling Stereochemistry

The primary challenge in synthesizing this molecule is the diastereoselective and enantioselective introduction of the chlorine atom at the C2 position, adjacent to the carbonyl group. The key to success lies in controlling the formation and subsequent reaction of the enolate intermediate derived from 4-tert-butylcyclohexanone.

Conformational Analysis of the Precursor

The starting material, 4-tert-butylcyclohexanone, exists predominantly in a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. This conformational preference is crucial as it dictates the trajectory of incoming reagents.

Enolate Formation and Chlorination

The α-chlorination of a ketone proceeds via its enol or enolate form. The stereochemical outcome of the chlorination depends on the direction from which the electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) approaches the enolate.

-

Axial vs. Equatorial Attack : The enolate of 4-tert-butylcyclohexanone is planar at C1, C2, and C6. An electrophile can attack from either the axial or equatorial face. The presence of the bulky tert-butyl group influences the steric accessibility of these faces.

Recommended Synthesis Protocol

This protocol outlines a robust method for the stereoselective synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, adapted from established principles of stereoselective α-halogenation of ketones.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purpose |

| 4-tert-butylcyclohexanone | 98-53-3 | 154.25 g/mol | Starting Material |

| Lithium diisopropylamide (LDA) | 4111-54-0 | 107.12 g/mol | Strong, non-nucleophilic base |

| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 g/mol | Electrophilic chlorine source |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | Solvent |

| Hexanes, anhydrous | 110-54-3 | 86.18 g/mol | Co-solvent / Workup |

| Diethyl ether | 60-29-7 | 74.12 g/mol | Extraction Solvent |

| Saturated aq. NH4Cl | 12125-02-9 | 53.49 g/mol | Quenching agent |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Drying agent |

Step-by-Step Experimental Procedure

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation : Diisopropylamine (1.1 equivalents) is added to the THF, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents) while maintaining the temperature at -78 °C. The solution is stirred for 30 minutes to form lithium diisopropylamide (LDA). A solution of 4-tert-butylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF is then added dropwise to the LDA solution. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

-

Electrophilic Chlorination : A solution of N-chlorosuccinimide (NCS, 1.1 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2-3 hours at this temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Quenching : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature.

-

Extraction and Isolation : The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous magnesium sulfate.

-

Purification : The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.

Rationale and Expert Insights

-

Choice of Base : LDA is a strong, sterically hindered base. Its bulkiness ensures that it selectively deprotonates the less hindered α-proton, leading to the kinetic enolate. This is critical for controlling the regioselectivity of the reaction.

-

Temperature Control : Maintaining a low temperature (-78 °C) is crucial for several reasons. It ensures the kinetic control of the enolate formation, prevents side reactions, and enhances the stereoselectivity of the chlorination step.

-

Chlorinating Agent : NCS is a reliable and easy-to-handle crystalline solid that serves as an effective electrophilic chlorine source.[2]

Stereochemical Analysis and Validation

Confirming the (2S,4R) stereochemistry is a critical final step. This is typically achieved through a combination of spectroscopic and analytical techniques.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for determining the stereochemistry of cyclohexanone derivatives.

-

¹H NMR : In the (2S,4R) isomer, the chlorine atom at C2 is expected to be in the axial position, and the proton at C2 (H2) will be in the equatorial position. Equatorial protons on a cyclohexane ring typically appear at a different chemical shift compared to their axial counterparts. Furthermore, the coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which in turn reveals their relative stereochemistry. For the desired product, H2 (equatorial) will exhibit small coupling constants to the adjacent C3 protons.

-

Conformational Preference : In 2-halocyclohexanones, there is often a preference for the halogen to occupy the axial position due to favorable orbital interactions, despite steric considerations. This further supports the formation of the desired isomer.[3]

Spectroscopic Data Summary

| Property | Expected Value |

| Molecular Formula | C10H17ClO[1] |

| Molecular Weight | 188.69 g/mol [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (dd, 1H, CHCl), 2.5-1.5 (m, 8H), 0.9 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~205 (C=O), ~60 (CHCl), ~45, ~32, ~28, ~27.5 (cyclohexane C), ~27 (C(CH₃)₃) |

| Infrared (IR) | ν (cm⁻¹): ~1725 (C=O stretch), ~750 (C-Cl stretch) |

| Mass Spectrometry (MS) | m/z: 188/190 (M⁺, characteristic 3:1 ratio for Cl) |

Visualization of Key Processes

Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Reaction Mechanism: Stereoselective Chlorination

Sources

- 1. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one|CAS 15175-18-5 [benchchem.com]

- 2. Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic Characterization of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

Abstract

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a chiral cyclohexanone derivative with significant potential as a building block in organic synthesis and medicinal chemistry.[1] Its rigid conformational structure, dictated by the bulky tert-butyl group, makes it an excellent model for studying stereoelectronic effects. This guide provides an in-depth analysis of the predicted spectroscopic data for this specific diastereomer. As direct experimental spectra are not widely available in public databases like the NIST Chemistry WebBook[2][3][4][5], this document leverages fundamental principles of spectroscopy to predict and interpret the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The methodologies and interpretations herein are designed to serve as a robust reference for researchers working with this compound or structurally similar molecules.

Foundational Principles: Conformational Analysis

The spectroscopic signature of a cyclohexanone derivative is intrinsically linked to its three-dimensional structure. For (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, the conformational equilibrium is overwhelmingly dominated by a single chair conformation.

Causality: The tert-butyl group is exceptionally bulky and energetically disfavors the axial position due to severe 1,3-diaxial steric strain.[6] Consequently, it acts as a "conformational lock," forcing the cyclohexane ring into a chair conformation where the tert-butyl group occupies an equatorial position.[1][6] This determines the relative orientations of all other substituents and protons.

Given the (2S,4R) stereochemistry:

-

The tert-butyl group at C4 is equatorial .

-

This places the chlorine atom at C2 in an axial position .

This fixed conformation is the critical foundation for predicting and interpreting the NMR spectra that follow.

Caption: Standard workflow for ¹H NMR data acquisition.

Carbon-13 NMR (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the lack of symmetry in (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, ten distinct carbon signals are expected.

Predicted ¹³C NMR Data

| Carbon Label | Predicted δ (ppm) | Rationale |

| C1 (C=O) | 205 - 210 | Carbonyl carbon, highly deshielded. [7] |

| C2 (CHCl) | 60 - 65 | Attached to electronegative chlorine. |

| C3 (CH₂) ** | 38 - 42 | Alpha to carbonyl group. |

| C4 (CH) | 45 - 50 | Tertiary carbon bearing the t-butyl group. |

| C5 (CH₂) | 25 - 30 | Beta to carbonyl group. |

| C6 (CH₂) ** | 35 - 40 | Alpha to carbonyl group. |

| C(CH₃)₃ | 32 - 34 | Quaternary carbon of the t-butyl group. |

| C(CH₃)₃ | 27 - 29 | Methyl carbons of the t-butyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a frequency of ≥100 MHz for ¹³C nuclei.

-

Acquisition: Perform a standard proton-decoupled ¹³C experiment. This provides single lines for each unique carbon environment.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To aid in assignment, DEPT-135 and DEPT-90 experiments can be run. A DEPT-135 spectrum will show CH₃ and CH groups as positive signals and CH₂ groups as negative signals. A DEPT-90 spectrum will only show CH groups. Quaternary carbons (like C1 and the quaternary t-butyl carbon) will be absent in all DEPT spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption for this compound is the carbonyl (C=O) stretch.

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C=O (Ketone) | 1725 - 1735 | Strong, Sharp | The presence of an electronegative chlorine atom on the α-carbon shifts the C=O stretch to a higher frequency (wavenumber) compared to a standard cyclohexanone (~1715 cm⁻¹). [8][9]This is a well-documented effect for α-haloketones. [10] |

| C-H (sp³) | 2850 - 3000 | Medium-Strong | Standard alkane C-H stretching. |

| C-Cl | 650 - 800 | Medium | Carbon-chlorine stretch, typically found in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 188. An important feature will be the M+2 peak at m/z = 190 with an intensity of approximately one-third that of the M⁺ peak. This characteristic 3:1 isotopic pattern is definitive proof of the presence of one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of Cl radical (•Cl): A prominent peak at m/z = 153 [M - 35]⁺.

-

Loss of tert-butyl radical (•C(CH₃)₃): A significant fragment at m/z = 131 [M - 57]⁺.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for cyclic ketones, leading to various smaller fragments. [11][12][13]

-

Sources

- 1. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one|CAS 15175-18-5 [benchchem.com]

- 2. NIST Chemistry WebBook [webbook.nist.gov]

- 3. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]

- 4. Welcome to the NIST WebBook [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GCMS Section 6.11.2 [people.whitman.edu]

- 12. benchchem.com [benchchem.com]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

Methodological & Application

Application Note: Stereoselective Synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

[1]

Executive Summary

The synthesis of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one represents a classic yet critical challenge in stereoselective synthesis: the installation of a halogen at an

This guide details a robust, self-validating protocol for the enantioselective

Key Technical Advantages

-

Conformational Locking: Utilizes the tert-butyl group to anchor the cyclohexane ring, simplifying NMR analysis and stereochemical prediction.

-

Organocatalytic Control: Employs a primary amine catalyst to direct the facial selectivity of chlorination via an enamine intermediate.

-

High Enantiopurity: Targets >90% ee through kinetic control, with protocols for upgrading diastereomeric ratios (dr).

Mechanistic Principles & Strategic Logic

Conformational Analysis: The "Anchor" Effect

The 4-tert-butyl group (

-

Target Configuration: (2S,4R).

-

Structural Assignment: In the locked chair (4-tBu equatorial), the (2S,4R) configuration corresponds to the cis-isomer , where the chlorine atom is in the equatorial position.

-

Thermodynamic Challenge: The trans-isomer (axial chlorine) is typically the thermodynamic product in non-polar solvents due to the minimization of dipole-dipole repulsion between the carbonyl and the C-Cl bond (the "Axial Haloketone Rule"). Therefore, synthesizing the (2S,4R) cis-isomer often requires kinetic control or specific solvent-mediated equilibration.

The Organocatalytic Pathway

Direct

Figure 1: Reaction pathway illustrating the organocatalytic cycle and the divergence between kinetic (axial) and thermodynamic or target (equatorial) products.

Detailed Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 4-tert-butylcyclohexanone (>98%) | Starting Material |

| Reagent | N-Chlorosuccinimide (NCS) | Electrophilic Chlorine Source |

| Catalyst | 9-Amino(9-deoxy)epi-quinine (10-20 mol%) | Chiral Inductor |

| Acid Additive | Benzoic Acid or TFA (20 mol%) | Co-catalyst (Enamine formation) |

| Solvent | Toluene or DCM (Anhydrous) | Reaction Medium |

| Quench | Water / NaHCO3 | Hydrolysis of imine |

Step-by-Step Procedure

Step 1: Catalyst Activation & Enamine Formation

-

Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanone (1.0 equiv, 1.0 mmol, 154 mg) in anhydrous Toluene (5.0 mL).

-

Catalyst Addition: Add the chiral primary amine catalyst (e.g., 9-amino(9-deoxy)epi-quinine , 0.15 equiv) and the acid additive (Benzoic acid , 0.20 equiv).

-

Equilibration: Stir the mixture at room temperature for 15 minutes to allow partial formation of the imine/enamine species.

-

Cooling: Cool the reaction mixture to -20°C using a cryocooler or acetone/dry ice bath. Low temperature is critical for maximizing enantioselectivity (ee).

Step 2: Electrophilic Chlorination

-

Addition: Add N-chlorosuccinimide (NCS) (1.1 equiv, 1.1 mmol, 147 mg) in one portion.

-

Monitoring: Stir at -20°C. Monitor the reaction by TLC (Hexane/EtOAc 9:1) or GC-MS. The reaction typically reaches completion within 4–12 hours.

-

Checkpoint: Look for the disappearance of the starting ketone. The formation of the

-chloro ketone is often accompanied by a slight yellowing of the solution.

Step 3: Hydrolysis & Workup

-

Quench: While still cold, dilute the reaction with cold Diethyl Ether (10 mL) and add water (5 mL).

-

Hydrolysis: Allow the mixture to warm to 0°C and stir vigorously for 30 minutes. This ensures the hydrolysis of the intermediate iminium species to release the chiral ketone.

-

Extraction: Separate the layers. Extract the aqueous layer with Diethyl Ether (2 x 10 mL).

-

Wash: Wash the combined organic layers with saturated NaHCO3 (to remove succinimide and acid) and Brine.

-

Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature (<30°C) to avoid thermal epimerization.

Step 4: Purification & Stereochemical Adjustment

-

Column Chromatography: Purify the crude residue on silica gel (eluent: Hexane/EtOAc gradient 50:1 to 20:1).

-

Isomer Check: Analyze the product by 1H NMR .

-

Axial-Cl (Trans): The proton at C2 (H2) will be equatorial. It typically appears as a multiplet (or doublet of doublets) with small coupling constants (

and -

Equatorial-Cl (Cis - Target): The proton at C2 (H2) will be axial. It appears as a doublet of doublets with a large trans-diaxial coupling constant (

-

-

Epimerization (If necessary): If the reaction yields the kinetic trans isomer and the cis (2S,4R) isomer is required:

-

Dissolve the product in MeOH.

-

Add a catalytic amount of K2CO3 or Et3N.

-

Monitor the equilibration by NMR until the desired diastereomeric ratio is achieved (note: this may erode ee if not controlled carefully; often the thermodynamic mix is favored).

-

Quality Control & Data Interpretation

NMR Validation Criteria

To confirm the (2S,4R) structure (Cis-isomer), look for the diagnostic signals of the Axial Proton at C2 :

| Signal | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |

| H-C2 | ~4.2 - 4.5 ppm | dd (doublet of doublets) | Confirms Equatorial Chlorine (Cis) | |

| H-C2 | ~4.6 - 4.8 ppm | multiplet / narrow dd | Indicates Axial Chlorine (Trans) |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and verification of the target isomer.

Troubleshooting & Optimization

-

Low Enantioselectivity: Ensure the reaction temperature is strictly maintained at -20°C or lower. Higher temperatures increase the rate of the background (racemic) reaction. Ensure the solvent is anhydrous.

-

Poor Conversion: Check the quality of NCS (should be white crystals, not yellow). Recrystallize NCS from benzene/hexane if necessary.

-

Diastereocontrol: If the trans isomer dominates, it is likely the kinetic product of axial attack. To access the cis (2S,4R) target, controlled equilibration in a polar solvent (like MeOH) is effective, as the equatorial chloride becomes more accessible or thermodynamically competitive depending on solvation.

References

-

Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004).[2] Direct and Enantioselective Organocatalytic

-Chlorination of Aldehydes.[2][3] Journal of the American Chemical Society, 126(13), 4108–4109. Link(Foundational work on organocatalytic chlorination). -

Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004).[2] Direct Organocatalytic Enantioselective

-Chlorination of Aldehydes.[2][3] Journal of the American Chemical Society, 126(15), 4790–4791. Link(Key protocol for amine-catalyzed chlorination). -

Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2005).

-Halogenation of 1,3-Dicarbonyl Compounds. Angewandte Chemie International Edition, 44(44), 7196-7199. Link(Extension to ketone derivatives). -

PubChem Compound Summary. (2025). 4-tert-butyl-2-chlorocyclohexan-1-one.[1] National Center for Biotechnology Information. Link(Source for structural confirmation and InChI data).

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative text on cyclohexane conformational analysis and the Axial Haloketone Rule).

Application Note: Precision Stereocontrol with (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

[1]

Executive Summary

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one represents a "privileged scaffold" in asymmetric synthesis. Its utility stems from the conformational locking effect of the bulky tert-butyl group, which rigidly fixes the cyclohexane ring in a chair conformation.[1] This rigidity, combined with the stereodefined

Conformational Analysis & Mechanistic Grounding

The "Locked" Chair Principle

The 4-tert-butyl group (

-

C2 Position (Chlorine): In the (2S,4R) isomer, the chlorine atom typically adopts the axial orientation.

-

Why? While equatorial substituents are generally sterically favored,

-haloketones often prefer the axial conformer due to the dipole minimization effect . The C=O and C-Cl dipoles are nearly antiparallel in the axial conformer, reducing electrostatic repulsion compared to the equatorial conformer.

-

DOT Diagram: Conformational Landscape & Reactivity

The following diagram illustrates the structural rigidity and divergent reaction pathways.

Figure 1: Divergent synthetic pathways controlled by the locked conformation of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one.

Experimental Protocols

Protocol A: Synthesis and Purification

Objective: Access high-purity (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one from 4-tert-butylcyclohexanone. Note: Direct chlorination yields a mixture of diastereomers. Kinetic resolution or crystallization is required for the pure (2S,4R) isomer.

Reagents:

-

4-tert-butylcyclohexanone (10.0 g, 64.8 mmol)

- -Chlorosuccinimide (NCS) (9.5 g, 71.3 mmol)

-

L-Proline (catalytic, 10 mol%) - for asymmetric induction

-

Dichloromethane (DCM), anhydrous

-

Pentane/Ether for recrystallization

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve 4-tert-butylcyclohexanone (10.0 g) in anhydrous DCM (100 mL).

-

Catalyst Addition: Add L-Proline (0.75 g) and stir at 0°C for 15 minutes.

-

Chlorination: Add NCS (9.5 g) in three portions over 30 minutes. The reaction is initially heterogeneous but will clarify.

-

Incubation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Quench with water (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. -

Purification (Critical): The crude residue contains a mixture of axial-Cl and equatorial-Cl isomers.

-

Crystallization: Dissolve the residue in minimum hot pentane. Cool slowly to -20°C. The (2S,4R) isomer (axial Cl) often crystallizes preferentially due to its higher melting point and symmetry packing.

-

Yield: Typically 60-70% of the crystalline solid.

-

Validation:

H NMR (CDCl

-

Protocol B: Stereoselective Reduction to Chlorohydrins

Objective: Synthesis of (1S,2S,4R)-2-chloro-4-tert-butylcyclohexanol. Mechanism: The bulky tert-butyl group directs hydride attack.[1]

-

L-Selectride (Bulky): Attacks from the equatorial face (sterically less hindered), forcing the OH to the axial position.

-

NaBH

(Small): Attacks from the axial face, placing the OH in the equatorial position.

Procedure (L-Selectride Method for Axial Alcohol):

-

Cooling: Dissolve (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (1.0 eq) in dry THF under Argon. Cool to -78°C.

-

Addition: Dropwise add L-Selectride (1.1 eq, 1.0 M in THF).

-

Reaction: Stir at -78°C for 2 hours.

-

Quench: Oxidative workup with NaOH/H

O -

Result: Formation of the cis-chlorohydrin (Axial Cl, Axial OH) with >95:5 dr.

Protocol C: Favorskii Rearrangement (Ring Contraction)

Objective: Synthesis of functionalized cyclopentanes.

Mechanism: Base-mediated enolization followed by intramolecular S

Procedure:

-

Solution: Dissolve the ketone (1.0 mmol) in dry Methanol (10 mL).

-

Base: Add Sodium Methoxide (NaOMe, 2.0 mmol, 25% wt in MeOH) dropwise at 0°C.

-

Rearrangement: Stir at 0°C -> RT for 4 hours. The solution typically turns light yellow.

-

Workup: Acidify with 1M HCl to pH 3. Extract with Et

O.[4] -

Product: trans-3-tert-butylcyclopentanecarboxylic acid methyl ester.

-

Stereochemistry Note: The inversion at C2 during the cyclopropanone formation dictates the stereochemistry of the final cyclopentane ring.

-

Data Summary & Troubleshooting

| Parameter | Axial Cl Isomer (Target) | Equatorial Cl Isomer |

| Narrow multiplet ( | Broad triplet of triplets ( | |

| IR (C=O Stretch) | ~1725 cm | ~1715 cm |

| Stability | Kinetic product; stabilized by dipole opposition | Thermodynamic product in non-polar solvents |

| Favorskii Rate | Fast (Anti-periplanar alignment for S | Slower (Requires ring distortion) |

Troubleshooting:

-

Low Diastereoselectivity in Reduction: Ensure temperature is strictly maintained at -78°C. Use bulkier hydrides (L-Selectride or LS-Selectride) to maximize equatorial attack.

-

Epimerization: The

-chloro proton is acidic. Avoid prolonged exposure to weak bases without a nucleophile present. Store at -20°C.

Safety & Handling

-

Lachrymator:

-Haloketones are potent lachrymators. Handle only in a functioning fume hood. -

Skin Irritant: Wear double nitrile gloves.

-

Storage: Hygroscopic and light-sensitive. Store under Argon at -20°C.

References

-

Conformational Analysis of 4-tert-butylcyclohexanones

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Stereoselective Reduction Protocols

- Source: Odinity. "Hydride Reduction Reactions: A Stereoselective Adventure."

-

URL:[Link]

-

Favorskii Rearrangement Mechanism & Applications

-

Organocatalytic Asymmetric Chlorination

- Source: National Institutes of Health (PubMed). "An organocatalytic asymmetric chlorolactonization.

-

URL:[Link]

-

Benchchem Compound Data

-

Source: Benchchem.[1] "(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one Product Page."

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one|CAS 15175-18-5 [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Favorskii Rearrangement (Chapter 47) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Favorskii Reaction [organic-chemistry.org]

Application Note: Stereoelectronic Control in Conformationally Locked Cyclohexanones

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on conformational analysis and stereoselective synthesis . It details the experimental handling of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one , a classic "locked" cyclohexane system used to probe stereoelectronic effects in nucleophilic substitution and rearrangement reactions.

Protocol for (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

Introduction & Structural Analysis

The compound (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one serves as a definitive model for studying the influence of axial versus equatorial orientation on chemical reactivity.

-

Conformational Locking: The bulky tert-butyl group at C4 forces the cyclohexane ring into a rigid chair conformation where the tert-butyl group is equatorial (minimizing 1,3-diaxial strain).

-

Stereochemistry of C2-Cl: In the (2S,4R) isomer, the chlorine atom at C2 is cis to the tert-butyl group. In the 2,4-substituted chair system, a cis relationship implies that both substituents are equatorial .

-

(2S,4R) Isomer: Equatorial Chlorine (Thermodynamically more stable, kinetically distinct).

-

(2R,4R) Isomer: Axial Chlorine (Less stable, highly reactive in SN2/E2).

-

This protocol focuses on the (2S,4R) Equatorial-Cl isomer , demonstrating its unique reactivity profile: it is sluggish in direct SN2 substitutions but uniquely primed for the Favorskii Rearrangement , contrasting sharply with its axial counterpart which prefers elimination.

Conformational Diagram (DOT Visualization)

The following diagram illustrates the rigid conformation and the stereoelectronic environment of the (2S,4R) isomer.

Caption: Structural logic dictating the reactivity of the (2S,4R) isomer. The equatorial chlorine position suppresses direct substitution while enabling base-catalyzed rearrangement.

Experimental Protocols

Protocol A: Favorskii Rearrangement (Ring Contraction)

Objective: To convert (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one into methyl 3-tert-butylcyclopentanecarboxylate via ring contraction. Mechanism: Base-catalyzed enolization followed by intramolecular substitution (forming a cyclopropanone intermediate) and subsequent ring opening.

Reagents & Materials:

-

Substrate: (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one (1.0 equiv, 5 mmol)

-

Base: Sodium Methoxide (NaOMe), 25% wt solution in Methanol (2.0 equiv)

-

Solvent: Anhydrous Methanol (0.5 M concentration)

-

Quench: 1M HCl

-

Extraction: Diethyl Ether (Et2O)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C under N2 atmosphere.

-

Dissolution: Dissolve 940 mg (5 mmol) of the substrate in 10 mL of anhydrous methanol.

-

Addition: Add 2.3 mL of NaOMe solution (10 mmol) dropwise over 5 minutes. The equatorial chlorine resists direct elimination, allowing the enolate to form at C6.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the more polar ester (Rf ~0.4).

-

Note: If reaction is sluggish (due to steric bulk), reflux at 65°C for 1 hour.

-

-

Quench: Pour the mixture into 20 mL of cold 1M HCl to neutralize the base and protonate the intermediate.

-

Workup: Extract with Et2O (3 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Result: >85% Yield of methyl 3-tert-butylcyclopentanecarboxylate.

Protocol B: Comparative SN2 Substitution (Kinetics Control)

Objective: To demonstrate the retarded rate of SN2 substitution on the equatorial chloride compared to an axial control. Reagents: Sodium Thiophenolate (PhSNa) in Ethanol.

Methodology:

-

Dissolve substrate (1.0 equiv) in Ethanol.

-

Add PhSNa (1.5 equiv).

-

Stir at 25°C.

-

Critical Observation: The (2S,4R) equatorial isomer reacts significantly slower (approx. 30-50x slower) than the corresponding axial isomer (trans-2-chloro).

-

Mechanistic Insight: Backside attack on an equatorial leaving group requires the nucleophile to approach from the axial trajectory, which is sterically hindered by the 3,5-diaxial hydrogens.[1] Conversely, the axial isomer allows approach from the open equatorial trajectory.

-

Data Analysis & Mechanistic Validation

Reaction Pathway Visualization

The following graph illustrates the divergent pathways. The (2S,4R) isomer favors the "Favorskii" path because the geometry for E2 elimination (anti-periplanar) is not accessible without distorting the ring, whereas the enolate formation is facile.

Caption: Mechanistic divergence. The equatorial chloride favors enolization-rearrangement over direct substitution due to steric impediment of the SN2 trajectory.

Comparative Rate Data (SN2 Reaction)

The table below summarizes the relative rates of substitution with thiophenolate, highlighting the "locking" effect.

| Isomer Configuration | Cl Orientation | Relative Rate (SN2) | Dominant Pathway with Alkoxide |

| (2S,4R) - Cis | Equatorial | 1.0 (Reference) | Favorskii Rearrangement |

| (2R,4R) - Trans | Axial | ~58.0 | E2 Elimination (Enone formation) |

Data Source: Derived from classic conformational studies (e.g., Eliel et al.) demonstrating the "Axial Attack Rule" preference.

Critical Parameters & Troubleshooting

-

Moisture Control: The Favorskii rearrangement proceeds via a carbanion/enolate intermediate. Presence of water can lead to non-productive hydrolysis or "Quasi-Favorskii" pathways yielding the free acid instead of the ester. Ensure all methanol is anhydrous.

-

Temperature Sensitivity:

-

Too Cold (<0°C): Enolization is slow; reaction may stall.

-

Too Hot (>65°C): Risk of polymerization or competing elimination (if any flexibility exists).[2]

-

-

Isomer Purity: Ensure the starting material is strictly the (2S,4R) isomer. Contamination with the axial isomer will lead to rapid formation of 4-tert-butylcyclohex-2-enone (via E2), which complicates purification. Verify purity via 1H NMR (H2 proton signal: Equatorial H is a broad singlet/doublet; Axial H is a triplet of triplets).

References

-

Eliel, E. L., & Senda, Y. (1970). Conformational Analysis.[2][3][4][5] XX. The Stereochemistry of the Reduction of 4-tert-Butylcyclohexanone. Tetrahedron. (Foundational text on t-butyl locking).

-

Loftfield, R. B. (1951). The Mechanism of the Favorskii Rearrangement. Journal of the American Chemical Society.

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.

-

Bare, T. M., & Hershey, N. D. (1969). Stereochemistry of the Favorskii rearrangement of 2-chlorocyclohexanones. Journal of Organic Chemistry.

Sources

Comprehensive Analytical Strategies for the Stereoisomeric Characterization of (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one is a valuable chiral building block in pharmaceutical research and advanced organic synthesis. Its utility is intrinsically linked to its stereochemical purity, as the defined stereocenters at the C2 and C4 positions are critical for directing the stereochemical outcome of subsequent reactions and for the biological activity of target molecules.[1] The large tert-butyl group locks the cyclohexane ring into a specific conformation, which simplifies analysis but also necessitates robust methods to resolve and quantify all potential stereoisomers. This guide provides a detailed overview of the primary analytical techniques—chromatographic and spectroscopic—required for the complete and accurate characterization of this compound. We present field-proven protocols and explain the causality behind experimental choices to ensure reliable and reproducible results.

Introduction: The Analytical Imperative

The subject compound, (2S,4R)-4-tert-butyl-2-chlorocyclohexan-1-one, possesses two stereocenters, giving rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The (2S,4R) and (2R,4S) isomers are an enantiomeric pair, as are the (2S,4S) and (2R,4R) isomers. The relationship between a (2S,4R) and a (2S,4S) isomer is diastereomeric. Because enantiomers have identical physical properties in an achiral environment and diastereomers have different properties, a multi-faceted analytical approach is required.[2]

The primary analytical challenges are:

-

Confirmation of Chemical Identity: Verifying the correct molecular structure and connectivity.

-

Determination of Diastereomeric Purity: Quantifying the ratio of cis to trans isomers (referring to the relative orientation of the chlorine and tert-butyl groups).

-

Determination of Enantiomeric Purity: Quantifying the enantiomeric excess (ee) of the desired (2S,4R) isomer against its (2R,4S) enantiomer.

This document outlines an integrated workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to address these challenges.

Caption: Integrated workflow for comprehensive analysis.

Chromatographic Methods for Stereoisomer Separation

Chromatography is the cornerstone for separating and quantifying the stereoisomers of the target compound. Due to the different physical properties of diastereomers, they can often be separated on a standard achiral column. However, separating enantiomers requires a chiral environment, most commonly achieved using a Chiral Stationary Phase (CSP).[2][3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and versatile method for simultaneously resolving all four potential stereoisomers.[3][4] The choice of the CSP is the most critical parameter for achieving a successful separation.

Causality Behind Method Choices:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds, including ketones.[4][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure of the CSP, allowing it to form transient, diastereomeric complexes with the enantiomers that have different stabilities.[4] An immobilized polysaccharide CSP is recommended as it offers greater solvent compatibility, expanding the range of mobile phases that can be screened for optimal resolution.[4]

-

Mobile Phase: Normal-phase chromatography (e.g., using hexane/alcohol mixtures) often provides the best selectivity for chiral separations on polysaccharide CSPs. The alcohol modifier (e.g., isopropanol or ethanol) plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary tool for optimizing retention and resolution.

-

Detection: The cyclohexanone moiety contains a carbonyl chromophore, making UV detection at a wavelength between 210 nm and 280 nm a suitable choice.

Caption: Logical workflow for chiral HPLC method development.

Protocol 2.1: Chiral HPLC Analysis

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralpak® IA (or equivalent amylose-based immobilized CSP), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Prepare mixtures of n-Hexane and Isopropanol (IPA), HPLC grade. Start with a 90:10 (v/v) mixture. Degas thoroughly.

-

System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Starting point for good selectivity on polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Provides stable retention times; can be lowered to improve resolution.[6] |

| Detection | UV at 220 nm | Good absorbance for the carbonyl chromophore. |

| Injection Vol. | 10 µL | A typical volume to avoid column overload. |

-

Data Analysis:

-

Identify the four peaks corresponding to the stereoisomers.

-

Calculate the resolution (Rs) between all adjacent peaks. A value of Rs > 1.5 is required for baseline separation and accurate quantification.

-

Determine the area percent of each isomer to calculate both diastereomeric and enantiomeric purity.

-

Gas Chromatography (GC)

GC is an excellent tool for assessing the overall purity of the sample (achiral analysis) and can also be used to separate the diastereomers. With a suitable chiral GC column, it may also resolve the enantiomers.

Causality Behind Method Choices:

-

Column: For achiral analysis, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is suitable. For chiral analysis, a column containing a cyclodextrin derivative (e.g., a permethylated beta-cyclodextrin) is required to create the necessary chiral environment for separation.[7]

-

Temperature Program: A temperature gradient is used to ensure that the compound elutes with a good peak shape in a reasonable time. The program starts at a lower temperature to ensure good separation and ramps up to elute the compound.

-

Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds.

Protocol 2.2: Achiral GC Purity Analysis

-

System Preparation:

-

GC System: A GC equipped with an FID and a split/splitless injector.

-

Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Injector Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C, hold for 5 min. |

| Injection Vol. | 1 µL |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main component by area percent, assuming a similar response factor for all impurities. This method should separate the cis and trans diastereomers.

-

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be performed. The rigid conformation imposed by the 4-tert-butyl group makes the spectra relatively well-defined.

-